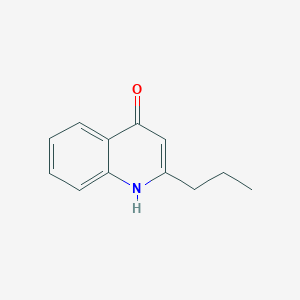
4-Hydroxy-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-propylquinoline is a natural product found in Boronia ternata . It is also known as oxolinic acid, a quinoline derivative that exhibits broad-spectrum antibacterial activity .
Molecular Structure Analysis
The molecular formula of this compound is C12H13NO . Its molecular weight is 187.24 g/mol . The IUPAC name is 2-propyl-1H-quinolin-4-one .Chemical Reactions Analysis
4-Hydroxy-2-quinolones, including this compound, have been used in the synthesis of related four-membered to seven-membered heterocycles . These compounds have shown unique biological activities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 187.099714038 g/mol . Its topological polar surface area is 29.1 Ų . It has a heavy atom count of 14 .Applications De Recherche Scientifique
Metabolic Studies
- 4-Hydroxy-2-propylquinoline and its metabolites have been a focus in the study of human cytochrome P450s involved in drug metabolism. A study revealed that human liver microsomes produce three major metabolites of this compound, and its biotransformation involves CYP2A6 and CYP2E1 (Belliard et al., 2003).
Antimicrobial Activity
- Research has demonstrated the potential of this compound derivatives in inhibiting the growth of Helicobacter pylori, an important pathogen responsible for gastric infections (Lacey et al., 1995).
- A study on substituted 4-hydroxyquinolines showed potent antimicrobial activity against Helicobacter pylori, indicating the potential of these compounds in treating bacterial infections (Khan et al., 2013).
Chemical Synthesis and Applications
- Novel methods for synthesizing derivatives of 4-Hydroxyquinolin-2(1H)-ones have been developed, highlighting the importance of these compounds in medicinal chemistry (Ishida et al., 2013).
- A solvent-free microwave synthesis approach for creating 4-Hydroxy-3-phenylquinolin-2(1H)-ones offers a rapid and efficient method for producing these compounds, which are significant in pharmaceutical research (Rivkin & Adams, 2006).
Biological and Environmental Analysis
- Electrochemical sensors have been developed for the detection of 4-Aminoquinoline drugs, including this compound derivatives, in biological and environmental samples, showcasing their importance in analytical chemistry (Matrouf et al., 2022).
Mécanisme D'action
While the specific mechanism of action for 4-Hydroxy-2-propylquinoline is not mentioned in the search results, 4-aminoquinolines, a related class of compounds, are known to concentrate in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis for their action is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .
Orientations Futures
While specific future directions for 4-Hydroxy-2-propylquinoline were not found in the search results, it’s worth noting that the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Propriétés
IUPAC Name |
2-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13-9/h3-4,6-8H,2,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOXASWRFTXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
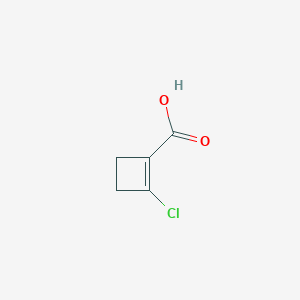



![tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2629569.png)
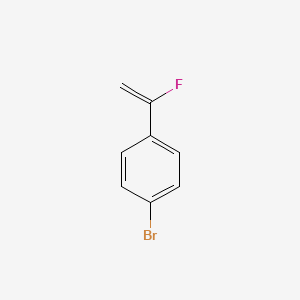
![2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2629572.png)
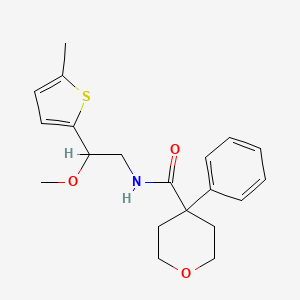
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2629576.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2629577.png)
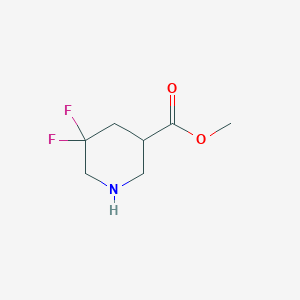
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)
